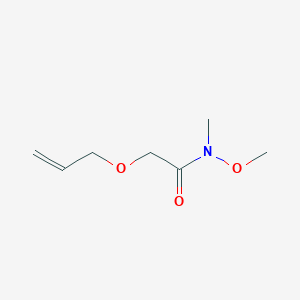

2-(Allyloxy)-N-methoxy-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methoxy-N-methyl-2-prop-2-enoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-5-11-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCKPOADCDDSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)COCC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Allyloxy)-N-methoxy-N-methylacetamide

Introduction

2-(Allyloxy)-N-methoxy-N-methylacetamide (CAS No. 1120309-29-6) is a specialized organic compound whose utility is emerging in synthetic chemistry. As a Weinreb amide derivative, it holds potential as a versatile intermediate for the synthesis of complex molecules, enabling the formation of ketones from organometallic reagents without the common side reaction of over-addition. The presence of the allyloxy group further introduces a site for diverse chemical modifications. This guide provides a comprehensive overview of the known physical properties of this compound and outlines the standard experimental protocols for the determination of key characteristics that are not yet publicly documented. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this reagent's physical nature for its effective application in laboratory and process settings.

Molecular Structure and Core Identifiers

The foundational attributes of a chemical compound are its structure and fundamental identifiers. These properties are intrinsic and are crucial for regulatory compliance, database referencing, and theoretical modeling.

The molecular structure of this compound, derived from its SMILES notation O=C(N(OC)C)COCC=C, reveals a central acetamide backbone with N-methoxy and N-methyl substituents, and an allyloxy group at the alpha-carbon position.[1]

Caption: 2D Molecular Structure of the Compound.

Summary of Physicochemical Properties

The following table summarizes the currently available and computed physicochemical data for this compound. It is critical to note that many experimental physical properties are not yet reported in publicly accessible literature.

| Property | Value | Source |

| CAS Number | 1120309-29-6 | [1][2] |

| Molecular Formula | C₇H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| SMILES | O=C(N(OC)C)COCC=C | [1] |

| Boiling Point | Data not available | [1] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| XLogP3 (Computed) | 0.3 | [3] |

| Topological Polar Surface Area (Computed) | 38.8 Ų | [3] |

| Complexity (Computed) | 136 | [3] |

Experimental Protocols for Physical Property Determination

Given the absence of comprehensive experimental data, this section provides detailed, standard methodologies for characterizing the primary physical properties of novel or sparsely documented compounds like this compound. These protocols are designed to be self-validating and are grounded in established principles of physical chemistry.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity is systematic, beginning with identity confirmation and proceeding to the measurement of its intrinsic physical properties.

Caption: General workflow for physical property characterization.

Determination of Melting Point

The melting point is a fundamental indicator of a substance's purity. For a pure crystalline solid, it is a sharp, well-defined temperature, whereas impurities typically broaden and depress the melting range.

-

Principle: The melting point is the temperature at which a substance transitions from the solid to the liquid phase at atmospheric pressure.

-

Methodology (Capillary Method):

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g., Thomas-Hoover or digital equivalent).

-

Heating: The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute as the expected melting point is approached).

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point.

-

Validation: The procedure should be repeated at least twice. The calibration of the apparatus should be verified with certified standards (e.g., benzophenone, caffeine).

-

Determination of Boiling Point

The boiling point provides insight into the volatility of a liquid and is dependent on intermolecular forces.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Methodology (Distillation Method for Macroscale):

-

Apparatus Setup: A standard distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Introduction: The liquid sample (5-10 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently using a heating mantle. The heating rate is adjusted to maintain a slow, steady distillation rate (1-2 drops per second).

-

Measurement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the boiling liquid. The stable temperature observed during the collection of the main fraction is recorded as the boiling point.

-

Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure must be recorded. If the pressure deviates significantly from 1 atm (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the boiling point to standard pressure.

-

Determination of Density

Density is an intrinsic property that relates the mass of a substance to the volume it occupies.

-

Principle: Density (ρ) is defined as mass (m) per unit volume (V). For liquids, it is typically measured using a pycnometer or a digital density meter.

-

Methodology (Pycnometer Method):

-

Calibration: A clean, dry pycnometer of a known volume is weighed empty (m₁). It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 20 °C) and weighed again (m₂). The exact volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. It is then weighed (m₃).

-

Calculation: The density of the sample is calculated using the formula: ρ_sample = (m₃ - m₁) / V_pycnometer

-

Temperature Control: Maintaining a constant temperature is critical for accuracy, as density is temperature-dependent. A water bath is recommended.

-

Solubility Profiling

Understanding a compound's solubility in various solvents is essential for its application in reactions, formulations, and purification processes.

-

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a measure of the interaction between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Methodology (Qualitative to Semi-Quantitative):

-

Solvent Selection: A range of representative solvents should be chosen, including polar protic (water, methanol), polar aprotic (DMSO, acetone), and nonpolar (hexanes, toluene).

-

Procedure: To a test tube containing a fixed volume of solvent (e.g., 1 mL), a small, pre-weighed amount of the compound (e.g., 10 mg) is added.

-

Observation: The mixture is agitated (vortexed) at a controlled temperature. The dissolution is observed visually.

-

Classification:

-

Soluble: If the entire solid dissolves.

-

Partially Soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If no significant amount of the solid dissolves.

-

-

Quantification: For more precise data, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined analytically (e.g., by HPLC or UV-Vis spectroscopy after filtration).

-

Conclusion

While this compound is a compound of growing interest, its physical properties are not yet well-documented in public literature. The data presented in this guide, including its molecular formula, weight, and key computed parameters, provide a foundational understanding. For researchers and developers, the outlined experimental protocols offer a robust framework for determining the critical physical characteristics—melting point, boiling point, density, and solubility—that are essential for advancing its application in chemical synthesis and materials science. Rigorous and systematic characterization is the cornerstone of scientific integrity and innovation.

References

-

Angene Chemical. This compound | 1120309-29-6. [Link]

-

Arctom. This compound | CAS NO. 1120309-29-6. [Link]

-

Beijing Xinheng Technology Co., Ltd. This compound - CAS:1120309-29-6. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(Allyloxy)-N-methoxy-N-methylacetamide via Williamson Ether Synthesis

Abstract

This technical guide provides a detailed protocol for the synthesis of 2-(allyloxy)-N-methoxy-N-methylacetamide, a specialized Weinreb amide, commencing from allyl alcohol. The synthetic strategy is centered on the robust and well-established Williamson ether synthesis, a cornerstone of ether formation in organic chemistry. This document delineates the reaction mechanism, provides a meticulously detailed experimental procedure, outlines critical safety protocols for handling hazardous reagents such as sodium hydride, and discusses key parameters for process optimization. The guide is structured to provide researchers, chemists, and drug development professionals with the requisite knowledge for the successful and safe execution of this synthesis, supported by visual aids and authoritative references to ensure scientific integrity and reproducibility.

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally valuable functional groups in modern organic synthesis.[1] Their significance stems from their controlled reactivity towards organometallic reagents and metal hydrides, which allows for the high-yield synthesis of ketones and aldehydes, respectively. This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate that prevents the common problem of over-addition seen with other carboxylic acid derivatives like esters or acid chlorides.[2]

The target molecule, this compound, incorporates both the versatile Weinreb amide moiety and a reactive allyl group, making it a potentially useful building block for more complex molecular architectures. The synthesis of this compound from allyl alcohol is efficiently achieved through the Williamson ether synthesis. This classic S(_N)2 reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which subsequently displaces a halide or other suitable leaving group from an electrophilic substrate.[3][4] In this specific application, allyl alcohol is deprotonated to form the sodium allyloxide, which then reacts with 2-chloro-N-methoxy-N-methylacetamide to furnish the desired ether product.

Reaction Mechanism and Strategy

The synthesis proceeds via a two-step sequence within a single pot, characteristic of the Williamson ether synthesis.

Step 1: Deprotonation of Allyl Alcohol The reaction is initiated by the deprotonation of allyl alcohol using a strong, non-nucleophilic base. Sodium hydride (NaH) is an exemplary choice for this transformation. It reacts irreversibly with the alcohol to form the sodium allyloxide salt and hydrogen gas (H₂), which evolves from the reaction mixture, driving the equilibrium forward.[3] The use of a strong base is crucial as alcohols are weak acids, and their conjugate bases, alkoxides, are potent nucleophiles required for the subsequent step.

Step 2: Nucleophilic Substitution (S(_N)2) The generated allyloxide anion acts as the nucleophile, attacking the electrophilic carbon atom of 2-chloro-N-methoxy-N-methylacetamide. This carbon is rendered electrophilic by the adjacent electron-withdrawing chlorine atom. The reaction follows a bimolecular nucleophilic substitution (S(_N)2) pathway, where the nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride).[4] This backside attack results in the displacement of the chloride ion and the formation of the C-O ether bond, yielding the final product.

Figure 1: General Reaction Mechanism.

Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis.

Materials and Reagents

Quantitative data and properties for all key reagents are summarized in the table below.

| Reagent | CAS No. | Formula | MW ( g/mol ) | Form | Purity |

| Allyl Alcohol | 107-18-6 | C₃H₆O | 58.08 | Liquid | ≥99% |

| Sodium Hydride | 7646-69-7 | NaH | 24.00 | Powder | 60% disp. in oil |

| 2-Chloro-N-methoxy-N-methylacetamide | 67442-07-3 | C₄H₈ClNO₂ | 137.56 | Solid | ≥98% |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Liquid | Anhydrous, ≥99.9% |

| Saturated NH₄Cl (aq) | 12125-02-9 | NH₄Cl | 53.49 | Solution | N/A |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Liquid | ACS Grade |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Solution | N/A |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | Solid | ≥97% |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Septa and glass stoppers

-

Argon or Nitrogen gas inlet with bubbler

-

Ice-water bath

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for flash column chromatography

Synthetic Procedure

Figure 2: Step-by-step experimental workflow.

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).

-

Reagent Addition: The flask is charged with sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv.). The NaH dispersion can be washed with anhydrous hexane to remove the mineral oil if desired, though it is often unnecessary.[5] Anhydrous tetrahydrofuran (THF, 50 mL) is added via syringe.

-

Alkoxide Formation: The resulting suspension is cooled to 0 °C using an ice-water bath. Allyl alcohol (0.58 g, 0.68 mL, 10.0 mmol, 1.0 equiv.) is added dropwise via syringe over 10 minutes. The mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

-

S(_N)2 Reaction: A solution of 2-chloro-N-methoxy-N-methylacetamide (1.51 g, 11.0 mmol, 1.1 equiv.) in anhydrous THF (10 mL) is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight (approximately 12-16 hours).

-

Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C. The mixture is then transferred to a separatory funnel and diluted with water (30 mL).

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 40 mL). The combined organic layers are washed with water (50 mL) and then with brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected ¹H NMR signals would include those for the allyl group (vinylic and allylic protons), the methylene group adjacent to the ether oxygen, and the N-methoxy and N-methyl groups.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the amide carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Safety Precautions and Hazard Analysis

Strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved.

-

Sodium Hydride (NaH): NaH is a highly flammable and water-reactive solid.[5][6] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[7] All manipulations involving NaH must be conducted under an inert atmosphere (glovebox or Schlenk line).[5][8] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[5][6] Class D fire extinguishers (for combustible metals) or dry sand should be readily available. DO NOT use water or carbon dioxide extinguishers. [8]

-

Allyl Alcohol: Allyl alcohol is toxic and flammable. It should be handled in a well-ventilated fume hood.

-

2-Chloro-N-methoxy-N-methylacetamide: This compound is an alkylating agent and should be handled with care, avoiding skin and eye contact.

-

Solvents: THF and ethyl acetate are flammable organic solvents. All heating should be done using a heating mantle or oil bath, and sources of ignition must be excluded from the work area.

Discussion and Optimization

-

Choice of Base: While NaH is highly effective, other strong bases like potassium hydride (KH) or potassium tert-butoxide (t-BuOK) can also be used. The choice may depend on solubility and reactivity considerations.

-

Solvent: Anhydrous polar aprotic solvents like THF or DMF are ideal for this reaction. They effectively solvate the cation of the alkoxide without interfering with the nucleophilicity of the anion. The solvent must be rigorously dried, as any trace of water will consume the sodium hydride.

-

Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the rate of hydrogen evolution. The subsequent S(_N)2 reaction can often be accelerated by gentle heating after the initial addition, although proceeding at room temperature is generally sufficient and minimizes potential side reactions.

-

Potential Side Reactions: The primary potential side reaction is elimination (E2) from the 2-chloro-N-methoxy-N-methylacetamide, although this is less likely with a primary halide. Ensuring the use of a strong, non-bulky nucleophile and appropriate temperature control minimizes this pathway.

Conclusion

This guide details a reliable and efficient method for the synthesis of this compound from allyl alcohol using the Williamson ether synthesis. By following the outlined experimental protocol and adhering strictly to the safety precautions, researchers can successfully prepare this versatile Weinreb amide. The procedure's success hinges on the careful handling of reactive intermediates, the maintenance of anhydrous conditions, and proper purification techniques. This synthesis provides a valuable building block for further elaboration in medicinal chemistry and organic synthesis programs.

References

- Recent Developments in Weinreb Synthesis and their Applic

- Sodium Hydride - Standard Operating Procedure. (2012-12-14).

- Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2025-08-06).

- MSDS for SODIUM HYDRIDE. Alkali Metals Limited.

- Weinreb Ketone Synthesis. TCI EUROPE N.V.

- Sodium hydride. (2022-02-20). Sciencemadness Wiki.

- Common Name: SODIUM HYDRIDE HAZARD SUMMARY. NJ.gov.

- Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY D

- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Parchem.

- Synthesis of Weinreb and their Derivatives (A Review). (2020-04-22). Oriental Journal of Chemistry.

- The Williamson Ether Synthesis. (2014-10-24). Master Organic Chemistry.

- Williamson ether synthesis. Wikipedia.

- 2-Chloro-N-methoxy-N-methylacetamide 98. Sigma-Aldrich.

Sources

- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. nj.gov [nj.gov]

- 8. alkalimetals.com [alkalimetals.com]

Spectroscopic and Synthetic Profile of 2-(Allyloxy)-N-methoxy-N-methylacetamide (CAS No. 1120309-29-6)

Introduction

Predicted Spectroscopic Data

The structural characterization of 2-(Allyloxy)-N-methoxy-N-methylacetamide can be achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like deuterochloroform (CDCl₃) are detailed below. These predictions are based on the known spectral data of the N-methoxy-N-methylamide core and the allyl ether group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.90 | ddt | 1H | -OCH₂-CH =CH₂ |

| ~5.30 | dd | 1H | -OCH₂-CH=CH ₂ (trans) |

| ~5.20 | dd | 1H | -OCH₂-CH=CH ₂ (cis) |

| ~4.10 | s | 2H | -O-CH ₂-C=O |

| ~4.00 | dt | 2H | -O-CH ₂-CH=CH₂ |

| 3.70 | s | 3H | -O-CH ₃ |

| 3.20 | s | 3H | -N-CH ₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Amide) |

| ~134 | -OCH₂-C H=CH₂ |

| ~118 | -OCH₂-CH=C H₂ |

| ~72 | -O-C H₂-CH=CH₂ |

| ~70 | -O-C H₂-C=O |

| ~61 | -O-C H₃ |

| ~32 | -N-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted as follows:

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2940, ~2830 | Medium | C-H stretch (aliphatic) |

| ~1670 | Strong | C=O stretch (amide) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1100 | Strong | C-O-C stretch (ether) |

| ~990, ~920 | Strong | =C-H bend (alkene out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₇H₁₃NO₃), the expected molecular ion peak and major fragments are:

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 159.09 | [M]⁺ (Molecular Ion) |

| 128.07 | [M - OCH₃]⁺ |

| 118.08 | [M - CH₂=CHCH₂]⁺ |

| 100.07 | [M - CH₂=CHCH₂O]⁺ |

| 57.06 | [CH₂=CHCH₂]⁺ |

Synthetic Methodology

The synthesis of this compound can be envisioned through a straightforward two-step process starting from commercially available materials. The general protocol outlined below is based on established methods for the synthesis of Weinreb amides from carboxylic acids.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(Allyloxy)acetic acid

-

To a solution of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add allyl alcohol (1.0 eq) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of ethyl bromoacetate (1.05 eq) in THF dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(allyloxy)acetate.

-

Hydrolyze the ester by dissolving it in a mixture of THF and water, followed by the addition of lithium hydroxide (2.0 eq).

-

Stir the reaction at room temperature until the ester is fully consumed (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to pH ~2 and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-(allyloxy)acetic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 2-(allyloxy)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

-

Add a base, such as triethylamine (2.5 eq), to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of target molecules.

Role as a Weinreb Amide

The N-methoxy-N-methylamide group is a stable and versatile precursor for the synthesis of ketones. Unlike more reactive carboxylic acid derivatives, Weinreb amides react with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which prevents over-addition and allows for the isolation of the desired ketone in high yield upon acidic workup. This controlled reactivity is a cornerstone of modern synthetic chemistry.

Caption: Reactivity of Weinreb amides in ketone synthesis.

Role of the Allyl Ether Moiety

The allyl group serves as a versatile functional handle that can be further elaborated through a variety of chemical transformations. These include, but are not limited to:

-

Olefin Metathesis: For the construction of larger, more complex molecules.

-

Oxidative Cleavage: To yield an aldehyde or carboxylic acid.

-

Epoxidation, Dihydroxylation, and Halogenation: To introduce new functional groups.

-

Click Chemistry: After conversion to an azide or alkyne.

The presence of the allyl group allows for the late-stage functionalization of a molecule, which is a highly desirable feature in the synthesis of compound libraries for drug screening.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. While specific experimental spectroscopic data is not widely published, a predictive analysis based on its constituent functional groups provides a solid foundation for its characterization. The synthetic protocols and potential applications outlined in this guide are based on well-established chemical principles and highlight the utility of this compound for researchers and scientists in the field.

References

-

Nahm, S.; Weinreb, S. M. N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters1981 , 22(39), 3815-3818. [Link]

-

Sibi, M. P. Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Organic Preparations and Procedures International1993 , 25(1), 15-40. [Link]

-

PubChem. N-Methoxy-N-methylacetamide. [Link]

An In-Depth Technical Guide to 2-(Allyloxy)-N-methoxy-N-methylacetamide: Synthesis, Structure, and Synthetic Utility

This guide provides a comprehensive technical overview of 2-(Allyloxy)-N-methoxy-N-methylacetamide, a specialized Weinreb amide, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, propose a robust synthetic route with detailed protocols, and explore its potential applications, grounded in the established principles of organic chemistry.

Chemical Identity and Structural Elucidation

This compound is a bifunctional organic molecule that incorporates both an allyl ether and a Weinreb amide moiety. This unique combination makes it a valuable intermediate in organic synthesis, offering pathways to more complex molecular architectures.

IUPAC Name: this compound[1]

Core Structural Features

The chemical structure of this compound is characterized by a central acetamide backbone. The allyl group, attached via an ether linkage at the alpha-position, introduces a reactive olefinic functional group. The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a key functional group that dictates the primary reactivity of the molecule in acylation reactions.

Caption: Chemical Structure of this compound

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1120309-29-6 | [1][2] |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

The Weinreb Amide: A Gateway to Controlled Acylation

The cornerstone of this compound's utility is the Weinreb amide functionality. Discovered by Steven M. Weinreb and Steven Nahm, this N-methoxy-N-methylamide provides a superior method for the synthesis of ketones and aldehydes from carboxylic acid derivatives.[3]

The primary advantage of the Weinreb amide over other acylating agents, such as esters or acid chlorides, is its ability to prevent the common problem of over-addition by organometallic reagents.[3][4] When an organolithium or Grignard reagent adds to a typical ester or acid chloride, the initially formed ketone is often more reactive than the starting material, leading to a second addition and the formation of a tertiary alcohol as a significant byproduct.

The Weinreb amide circumvents this issue through the formation of a stable, chelated tetrahedral intermediate.[3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[3] This stability effectively protects the carbonyl group from a second nucleophilic attack.

Caption: Reaction pathway of a Weinreb amide with an organometallic reagent.

Proposed Synthesis of this compound

A robust and efficient synthesis of this compound can be designed based on well-established methodologies for the formation of Weinreb amides. The proposed two-step synthesis starts from readily available precursors.

Synthetic Strategy Overview

The overall synthetic strategy involves two key transformations:

-

Etherification: Synthesis of the precursor, 2-(allyloxy)acetic acid, via a Williamson ether synthesis.

-

Amidation: Conversion of 2-(allyloxy)acetic acid to the target Weinreb amide.

Caption: Two-step synthetic approach to the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Allyloxy)acetic Acid

This procedure is based on the classical Williamson ether synthesis, a reliable method for forming ethers.[5]

-

Materials:

-

Allyl alcohol

-

Chloroacetic acid

-

Sodium hydroxide

-

Water

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in water.

-

To the stirred solution, add allyl alcohol.

-

Slowly add a solution of chloroacetic acid in water to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(allyloxy)acetic acid.

-

Step 2: Synthesis of this compound

This protocol utilizes a common and effective method for Weinreb amide synthesis from a carboxylic acid by first converting it to the acid chloride in situ.[3][6]

-

Materials:

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(allyloxy)acetic acid in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride to the stirred solution. A catalytic amount of DMF can be added if oxalyl chloride is used.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and pyridine (or triethylamine) in anhydrous dichloromethane.

-

Cool the acid chloride solution back to 0 °C and slowly add the N,O-dimethylhydroxylamine hydrochloride solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Potential Applications in Organic Synthesis

The bifunctional nature of this compound opens up a range of possibilities for its use as a synthetic intermediate, particularly in the construction of complex molecules relevant to drug discovery and materials science.[10][11]

Synthesis of Functionalized Ketones

The primary application of this Weinreb amide is in the synthesis of ketones bearing an allyloxy group. By reacting it with various organometallic reagents (Grignard or organolithium reagents), a diverse array of ketones can be accessed.[4][12][13][14][15][16]

The resulting allyloxy ketones are valuable precursors for further transformations. The allyl group can be cleaved to reveal a primary alcohol, or it can participate in various reactions such as olefin metathesis, dihydroxylation, or epoxidation.

Elaboration into Heterocyclic Scaffolds

The functional handles present in this compound make it an attractive starting material for the synthesis of heterocyclic compounds. The ketone functionality, introduced after reaction with an organometallic reagent, can be used in condensation reactions to form various heterocycles.

Safety and Handling

As specific safety data for this compound is not available, it is prudent to handle this compound with the care afforded to novel chemical entities. Based on the safety profiles of related compounds, such as N-methoxy-N-methylacetamide and 2-chloro-N-methoxy-N-methylacetamide, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising synthetic intermediate that leverages the reliable and controlled reactivity of the Weinreb amide. Its bifunctional nature allows for the introduction of the versatile allyl group, providing a handle for further molecular elaboration. The proposed synthetic route offers a practical and efficient method for its preparation, enabling its use in the synthesis of complex molecular targets. This guide provides a solid foundation for researchers and scientists to explore the full potential of this valuable building block in their synthetic endeavors.

References

- Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters1981, 22 (39), 3815-3818.

- Seong, M. R.; Kim, J. N.; Kim, H. R.; Ryu, E. K. The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid.

- Sibi, M. P.; Stessman, C. C.; Ousmer, M.; Woll, J. N. Weinreb Amides. In e-EROS Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001.

-

Wikipedia. N,O-Dimethylhydroxylamine. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

-

Ivy Fine Chemicals. This compound [CAS: 1120309-29-6]. [Link]

-

Beijing Innochem Science & Technology Co., Ltd. This compound - CAS:1120309-29-6. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring N,O-Dimethylhydroxylamine Hydrochloride: Properties and Applications. [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

-

ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

-

ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

-

Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

-

Taylor & Francis Online. The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. [Link]

-

Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

-

ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]

-

MDPI. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. [Link]

-

ResearchGate. Density Functional Theory Study of the Local Molecular Properties of Acetamide Derivatives as Anti-HIV Drugs. [Link]

-

Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

-

MDPI. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. [Link]

Sources

- 1. This compound - CAS:1120309-29-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. ivychem.com [ivychem.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Weinreb Ketone Synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Weinreb amides [pubsapp.acs.org]

- 7. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 8. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical [ketonepharma.com]

- 9. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. archivepp.com [archivepp.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

A Technical Guide to Determining the Solubility of 2-(Allyloxy)-N-methoxy-N-methylacetamide in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-(Allyloxy)-N-methoxy-N-methylacetamide, a Weinreb amide derivative of potential interest in organic synthesis and pharmaceutical development. As no empirical solubility data for this specific molecule is readily available in the public domain, this document outlines the theoretical considerations and a detailed experimental protocol to systematically characterize its solubility profile across a range of common organic solvents.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a vast array of applications, from reaction kinetics in synthetic chemistry to bioavailability in drug formulation. For a novel molecule like this compound, understanding its solubility is a critical first step in its development pathway. Poor solubility can hinder its application in laboratory-scale reactions and can be a significant obstacle in later stages of drug development, potentially leading to poor absorption and low efficacy.

This guide will provide a robust methodology for determining the thermodynamic solubility of this compound, ensuring reliable and reproducible data that can confidently inform subsequent research and development decisions.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between the solute and the solvent.[1] An analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility behavior.

Molecular Structure:

Key functional groups and their expected influence on solubility:

-

Weinreb Amide (-C(O)N(OCH₃)CH₃): This is a polar functional group capable of acting as a hydrogen bond acceptor at the carbonyl oxygen and the methoxy oxygen. The N,O-dimethylhydroxylamine moiety reduces the hydrogen bond donating capacity compared to primary or secondary amides, which may slightly decrease its solubility in protic solvents.[2] However, the overall polarity of this group is significant.

-

Allyloxy Group (CH₂=CH-CH₂-O-): This group introduces both nonpolar (the allyl group) and polar (the ether oxygen) characteristics. The ether oxygen can act as a hydrogen bond acceptor.

-

Carbon Skeleton: The molecule has a relatively small carbon skeleton, which suggests that the polar characteristics of the functional groups will have a dominant effect on its overall polarity.

Based on this analysis, this compound is predicted to be a polar molecule. Therefore, it is expected to exhibit higher solubility in polar organic solvents and lower solubility in nonpolar organic solvents.

Recommended Organic Solvents for Solubility Screening

To experimentally validate the predicted solubility profile, a diverse panel of organic solvents should be employed. The following table provides a curated list of recommended solvents, categorized by their polarity, along with their key physical properties.

| Solvent | Formula | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) |

| Nonpolar | ||||

| Hexane | C₆H₁₄ | 0.1 | 1.88 | 68.7 |

| Toluene | C₇H₈ | 2.4 | 2.38 | 110.6 |

| Moderately Polar | ||||

| Diethyl Ether | C₄H₁₀O | 2.8 | 4.33 | 34.5 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 6.02 | 77.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 8.93 | 39.7 |

| Polar Aprotic | ||||

| Acetone | C₃H₆O | 5.1 | 20.7 | 56.3 |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | 37.5 | 81.6 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 46.68 | 189 |

| Polar Protic | ||||

| Ethanol | C₂H₆O | - | 24.55 | 78.3 |

| Methanol | CH₃OH | 5.1 | 32.70 | 64.7 |

Data compiled from various sources.[1][3][4][5][6]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[7] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to allow the system to reach equilibrium.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps (e.g., 2 mL)

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath) set to 25°C

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Procedure

-

Preparation of Vials: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into each glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[7]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (25°C). Agitate the vials for 24 to 48 hours. The extended agitation time is crucial to ensure that thermodynamic equilibrium is reached.[8][9]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial.

-

-

Sample Dilution: Accurately dilute a known volume of the clear supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Data Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Self-Validating System and Controls

To ensure the trustworthiness of the results, the protocol should include the following controls:

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that the system is at equilibrium.[7]

-

Visual Inspection: Before and after equilibration, visually inspect the vials to confirm the presence of excess solid material.

-

Standard Curve: A multi-point calibration curve of this compound should be prepared and analyzed alongside the samples to ensure accurate quantification.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous approach to characterizing the solubility of this compound in a range of organic solvents. By following the detailed shake-flask protocol and incorporating the principles of experimental design and validation, researchers can generate high-quality, reliable data. This information is invaluable for guiding the use of this compound in organic synthesis, optimizing reaction conditions, and assessing its potential for further development in pharmaceutical and other applications.

References

-

Reichardt, C. (n.d.). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]

-

Scribd. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- Unknown Source. (n.d.). Polarity of Solvents.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

ResearchGate. (2025). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

Sources

- 1. www1.chem.umn.edu [www1.chem.umn.edu]

- 2. scribd.com [scribd.com]

- 3. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 4. Solvent Physical Properties [people.chem.umass.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Properties of Solvents Used in Organic Chemistry [murov.info]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

A Technical Guide to 2-(Allyloxy)-N-methoxy-N-methylacetamide: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-(Allyloxy)-N-methoxy-N-methylacetamide, a specialized Weinreb amide with significant potential in synthetic organic chemistry. By examining its chemical properties, plausible synthetic routes, and the broader context of Weinreb amide chemistry, this document serves as a crucial resource for researchers leveraging advanced intermediates in the development of novel molecules.

Introduction: The Strategic Advantage of Weinreb Amides

In the landscape of organic synthesis, the formation of carbon-carbon bonds is a foundational challenge. The synthesis of ketones and aldehydes from carboxylic acid derivatives via reaction with organometallic reagents is a cornerstone of this field. However, this transformation is often plagued by over-addition, where the highly reactive ketone intermediate is further attacked by the organometallic reagent to yield a tertiary alcohol.

The advent of the Weinreb-Nahm amide (N-methoxy-N-methylamide) in 1981 by Steven M. Weinreb and Steven Nahm offered an elegant solution to this problem.[1] The key to the Weinreb amide's utility lies in its ability to form a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic addition of an organometallic reagent. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability effectively prevents the common issue of over-addition, allowing for the controlled synthesis of ketones and, through reduction, aldehydes.[1]

This compound (CAS No. 1120309-29-6) is a member of this important class of reagents. Its structure incorporates the versatile Weinreb amide functionality alongside an allyloxy group, which can serve as a handle for further chemical transformations. This bifunctionality makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Physicochemical Properties of this compound

While extensive experimental data for this specific compound is not widely published, its key physicochemical properties can be found through chemical suppliers and computational models.

| Property | Value | Source |

| CAS Number | 1120309-29-6 | [2][3][4] |

| Molecular Formula | C₇H₁₃NO₃ | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Topological Polar Surface Area | 38.8 Ų | [2] |

| Rotatable Bond Count | 4 | [2] |

| XLogP3 | 0.3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Synthesis of this compound

A plausible and efficient synthesis of this compound begins with the preparation of 2-(allyloxy)acetic acid, followed by its conversion to the corresponding Weinreb amide.

Step 1: Synthesis of 2-(allyloxy)acetic acid

The synthesis of the precursor, 2-(allyloxy)acetic acid, can be achieved via a Williamson ether synthesis. This involves the reaction of an allyl halide with a salt of glycolic acid. Alternatively, and often more conveniently, it can be prepared from a phenol and a chloroacetate, followed by hydrolysis.[1] A general one-pot synthesis under microwave irradiation has been reported for similar aryloxyacetic acids, which is a rapid and high-yield method.

Sources

- 1. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. parchem.com [parchem.com]

- 4. 1120309-29-6 | CAS DataBase [m.chemicalbook.com]

Introduction to Weinreb amides in organic synthesis.

<An In-depth Technical Guide to Weinreb Amides in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of the Weinreb amide, a cornerstone functional group in modern organic synthesis. We will delve into the fundamental principles governing its unique reactivity, explore its versatile preparation from various starting materials, and detail its broad applications in the controlled synthesis of ketones and aldehydes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power and precision of Weinreb amide chemistry in their synthetic endeavors. We will explore the mechanistic underpinnings of its stability, provide field-proven experimental protocols, and offer insights into troubleshooting and optimization.

Introduction: The Challenge of Controlled Carbonyl Synthesis

The synthesis of ketones and aldehydes represents a frequent and critical transformation in organic chemistry. These carbonyl compounds serve as pivotal intermediates in the construction of complex molecules, including a vast array of natural products and pharmaceuticals.[1][2] However, traditional methods for their preparation, particularly through the addition of organometallic reagents to carboxylic acid derivatives like esters or acid chlorides, are often plagued by a significant side reaction: over-addition.[1][3] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[1][3] This lack of control necessitates careful stoichiometry and often results in reduced yields and complex purification procedures.

In 1981, Steven M. Weinreb and Steven Nahm reported a groundbreaking solution to this long-standing problem.[1] They introduced the N-methoxy-N-methylamide, now ubiquitously known as the Weinreb amide , a remarkably stable and versatile acylating agent.[1][4][5][6] The Weinreb amide allows for the clean and high-yielding synthesis of ketones and aldehydes by effectively preventing over-addition, thereby revolutionizing the landscape of carbonyl chemistry.[1][4][5]

The Core Principle: Mechanistic Insight into the Weinreb Amide's Stability

The remarkable utility of the Weinreb amide stems from the formation of a stable tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents) or a hydride source.[1][4][5][7]

The Chelated Intermediate: The Key to Preventing Over-addition

Unlike the tetrahedral intermediates formed from esters or acid chlorides, the intermediate derived from a Weinreb amide is stabilized through chelation.[1][2][7][8] The lone pair of electrons on the methoxy oxygen coordinates to the metal cation (Li⁺ or MgX⁺), forming a stable five-membered ring.[4][5][7][8] This chelated intermediate is sufficiently stable at low temperatures to prevent its collapse to the ketone until acidic workup.[1][7][9] Consequently, the highly reactive organometallic or hydride reagent is not exposed to the newly formed ketone, thus completely suppressing the over-addition reaction.[1][7]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. utd-ir.tdl.org [utd-ir.tdl.org]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Weinreb and their Derivatives (A Review) - ProQuest [proquest.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Weinreb amides [pubsapp.acs.org]

The Allyl Ether Group in Complex Molecule Synthesis: A Technical Guide to its Reactivity and Strategic Application

Abstract

The allyl ether functional group is a cornerstone in the synthesis of complex molecules, particularly within the pharmaceutical and natural product sectors.[1] Its widespread adoption stems from its remarkable stability across a broad spectrum of chemical conditions, coupled with the availability of mild and highly selective methods for its removal.[2][3] This technical guide provides an in-depth exploration of the reactivity of the allyl ether group, with a primary focus on its role as a versatile protecting group for alcohols. We will delve into the mechanistic underpinnings and practical applications of various deprotection strategies, including transition metal-catalyzed, isomerization-based, and other notable methods. Furthermore, this guide will touch upon the participation of allyl ethers in sigmatropic rearrangements, such as the Claisen rearrangement, which enables powerful carbon-carbon bond formations.[4][5] This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique chemical properties of the allyl ether group in their synthetic endeavors.

The Allyl Ether as a Strategic Protecting Group

In the multi-step synthesis of complex molecules, the judicious use of protecting groups is often indispensable.[3] The allyl ether group has emerged as a highly valuable tool in this context, primarily for the protection of hydroxyl moieties.[2] Its popularity is rooted in its stability under both acidic and basic conditions, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol.[2][6]

A key advantage of the allyl protecting group is its role in orthogonal protection strategies .[7][8][9] An orthogonal set of protecting groups consists of groups that can be removed in any sequence with specific reagents and conditions that do not affect the other protecting groups.[7] The allyl ether, with its unique deprotection methods, forms an orthogonal pair with many other common protecting groups, such as tert-butyloxycarbonyl (tBoc), 9-fluorenylmethyloxycarbonyl (Fmoc), benzyl (Bn), and various silyl ethers.[9][10] This orthogonality is crucial in complex syntheses, such as in peptide and carbohydrate chemistry, where precise control over the sequence of reactions is paramount.[8][10]

Cleavage of the Allyl Ether: A Toolkit for Deprotection

The selective cleavage of the allyl ether is the most critical aspect of its use as a protecting group. A variety of methods have been developed, each with its own set of advantages and substrate scope.

Transition Metal-Catalyzed Deprotection

Transition metal catalysis offers some of the mildest and most efficient methods for allyl ether cleavage. These methods generally proceed under neutral or near-neutral conditions and tolerate a wide array of functional groups.

Palladium-catalyzed deallylation is the most widely employed method for the cleavage of allyl ethers. The reaction typically involves a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an allyl scavenger.[11][12]

Mechanism: The catalytic cycle begins with the coordination of the Pd(0) catalyst to the double bond of the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex.[11][12] This step liberates the alcohol. The resulting cationic π-allyl complex is then attacked by a nucleophilic scavenger, which regenerates the Pd(0) catalyst and forms a stable allylated byproduct.[12]

Figure 1: Catalytic cycle of Pd(0)-catalyzed allyl ether deprotection.

A variety of scavengers can be used, including barbituric acid derivatives, morpholine, dimedone, and triethylsilane.[2][13] The choice of scavenger can influence the reaction rate and efficiency.

Chemoselectivity: A significant advantage of palladium-catalyzed deprotection is its high chemoselectivity. For instance, aryl allyl ethers can be selectively cleaved in the presence of alkyl allyl ethers.[14][15][16] Furthermore, allyl ethers can be removed without affecting other protecting groups like benzyl ethers.[3]

Experimental Protocol: Palladium-Catalyzed Deprotection of an Aryl Allyl Ether [14]

-

Dissolve: Dissolve the aryl allyl ether (1.0 equiv) in methanol.

-

Add Reagents: Add potassium carbonate (K₂CO₃, 2.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) to the solution.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography to obtain the deprotected phenol.

| Substrate | Catalyst | Scavenger/Base | Solvent | Time (h) | Yield (%) | Reference |

| 4-Allyloxytoluene | Pd(PPh₃)₄ | K₂CO₃ | Methanol | 2 | 95 | [14] |

| 4-Allyloxyanisole | Pd(PPh₃)₄ | K₂CO₃ | Methanol | 1.5 | 97 | [14] |

| 1-Allyloxy-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Methanol | 0.5 | 96 | [14] |

Table 1: Examples of Palladium-Catalyzed Deprotection of Aryl Allyl Ethers.

While less common than palladium, other transition metals such as rhodium, nickel, and ruthenium also catalyze the cleavage of allyl ethers.

-

Rhodium: Rhodium complexes, such as hydridotetrakis(triphenylphosphine)rhodium [(Ph₃P)₄RhH], can effect the one-step removal of allyl ethers.[17] Rhodium(III) chloride (RhCl₃) in an alcohol solvent can also catalyze the deprotection of N-allyl amides through a dual-function mechanism involving isomerization followed by hydrolysis.[18]

-

Nickel: Nickel catalysts, for example, a combination of [NiCl₂(dppp)] and DIBAL-H, provide an extremely facile and selective method for allyl ether cleavage.[19]

-

Ruthenium: Ruthenium complexes like dichlorotris(triphenylphosphine)ruthenium(II) [(PPh₃)₃RuCl₂] are efficient catalysts for the initial isomerization of allyl ethers to their corresponding enol ethers, which are then easily hydrolyzed.[20]

Isomerization Followed by Hydrolysis

A classical and still widely used method for allyl ether deprotection involves a two-step sequence: isomerization of the allyl ether to the more labile prop-1-enyl ether, followed by acidic hydrolysis.[2][20]

Mechanism: The first step is the base-catalyzed migration of the double bond from the γ,δ-position to the α,β-position relative to the ether oxygen. Strong bases like potassium tert-butoxide (KOtBu) in DMSO are commonly used for this isomerization.[2] Transition metal catalysts can also effect this transformation.[20] The resulting enol ether is highly susceptible to hydrolysis under mild acidic conditions to yield the deprotected alcohol and propanal.

Figure 2: Two-step deprotection of allyl ethers via isomerization and hydrolysis.

Causality in Experimental Choices: The choice of base for isomerization is critical. While KOtBu is effective, its use is limited to substrates that are not sensitive to strong bases.[2] For more delicate molecules, transition metal-catalyzed isomerization offers a milder alternative.[20] Lithium diisopropylamide (LDA) has also been shown to promote the quantitative conversion of allyl ethers to (Z)-propenyl ethers with high stereoselectivity.[21]

Experimental Protocol: Ruthenium-Catalyzed Isomerization and Hydrolysis [20]

-

Isomerization:

-

To a solution of the O-allyl glycoside (1.0 equiv) in toluene, add diisopropylethylamine (DIPEA, 1.0 equiv) and dichlorotris(triphenylphosphine)ruthenium(II) [(PPh₃)₃RuCl₂] (0.1 equiv).

-

Reflux the mixture for 4 hours.

-

Remove the solvent and DIPEA under reduced pressure.

-

-

Hydrolysis:

-

Dissolve the resulting residue in a mixture of acetone and water (1:1 v/v).

-

Add mercury(II) chloride (HgCl₂, 1.0 equiv) and mercury(II) oxide (HgO, 0.5 equiv).

-

Stir the mixture at room temperature for 1 hour.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the product by column chromatography.

-

Other Deprotection Methods

Several other reagent systems have been developed for the cleavage of allyl ethers, offering alternative selectivities and reaction conditions.

-

Samarium(II) Iodide (SmI₂): A combination of SmI₂/H₂O/i-PrNH₂ provides for the selective cleavage of unsubstituted allyl ethers in very good yields, particularly useful in carbohydrate chemistry.[2]

-

Dimethyl Sulfoxide (DMSO) and Sodium Iodide (NaI): A simple and efficient method for the deprotection of various allyl ethers involves heating with a catalytic amount of NaI in DMSO.[22] This method is inexpensive and proceeds with an easy workup.[22]

-

Oxidative Cleavage: A one-pot method for the removal of O- and N-allyl groups under near-neutral pH involves hydroxylation of the allyl double bond followed by periodate scission of the resulting diol.[2]

The Allyl Ether in Carbon-Carbon Bond Formation: The Claisen Rearrangement

Beyond its role as a protecting group, the allyl ether moiety can participate directly in powerful carbon-carbon bond-forming reactions. The most prominent of these is the Claisen rearrangement , a[14][14]-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether upon heating.[4][5][23]

Mechanism: The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic, six-membered transition state.[24] In the case of an allyl aryl ether, heating induces the rearrangement to an o-allylphenol.[24] The reaction is intramolecular and highly stereospecific.

Figure 3: The Claisen rearrangement of an allyl phenyl ether.

The Claisen rearrangement is a valuable tool in organic synthesis for the construction of complex molecular architectures, as it allows for the stereocontrolled formation of γ,δ-unsaturated carbonyl compounds or the introduction of allyl groups onto aromatic rings.[4][25]

Conclusion

The allyl ether group is a remarkably versatile functional group in modern organic synthesis. Its stability, coupled with the wide array of mild and selective deprotection methods, makes it an excellent choice for protecting hydroxyl groups in complex molecules, enabling sophisticated orthogonal protection strategies. The ability of palladium, rhodium, nickel, and ruthenium catalysts to cleave the allyl ether under gentle conditions has significantly broadened its applicability. Moreover, the classical isomerization-hydrolysis sequence remains a robust and valuable tool. Beyond its protective role, the allyl ether's participation in reactions like the Claisen rearrangement provides a powerful avenue for strategic carbon-carbon bond formation. For researchers and drug development professionals, a thorough understanding of the reactivity and strategic application of the allyl ether group is essential for the efficient and elegant synthesis of complex molecular targets.

References

-

Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]

- D'Oca, M. G. M., et al. (2002). A stereoselective isomerization of allyl silyl ethers to (E)- or (Z)-silyl enol ethers using cationic iridium complexes.

- Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149.

- Reddy, B. V. S., et al. (2006). Simple and Highly Efficient Method for the Deprotection of Allyl Ethers Using Dimethylsulfoxide–Sodium Iodide.

- Guindon, Y., et al. (1988). Deprotection of allylic esters and ethers. U.S. Patent No. 4,788,282. Washington, DC: U.S.

- Hu, Y., et al. (2000). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 78(6), 838-845.

- Corey, E. J., & Suggs, J. W. (1973). Single-step removal of the allyl ether protecting group with hydridotetrakis(triphenylphosphine)rhodium [(Ph3P)4RhH] and trifluoroacetic acid. The Journal of Organic Chemistry, 38(18), 3224-3224.

- Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. PubMed, 12558371.

- AAPPTec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters.

- Huang, G., et al. (2020). Specific Z-Selectivity in the Oxidative Isomerization of Allyl Ethers to Generate Geometrically Defined Z-Enol Ethers Using a Cobalt(II)(salen) Complex Catalyst. The Journal of Organic Chemistry, 85(8), 5321-5329.

- Wang, Y., et al. (2021). Base-mediated synthesis of aryl enol ethers from α-aryl allylic alcohols and arylsulfonium salts. Organic & Biomolecular Chemistry, 19(3), 565-569.

- Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149.

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

- Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. American Chemical Society.

- Su, C., & Williard, P. G. (2010). Isomerization of Allyl Ethers Initiated by Lithium Diisopropylamide. Organic Letters, 12(23), 5378–5381.

- Chandrasekhar, S., Reddy, R., & Rao, R. J. (2001). Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4. Tetrahedron, 57(16), 3435-3438.

- BenchChem. (2025).

- Tonner, R., & Seidel, C. (2024). Chemoselective Adsorption of Allyl Ethers on Si(001): How the Interaction between Two Functional Groups Controls the Reactivity and Final Products of a Surface Reaction. The Journal of Physical Chemistry Letters.

- Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry.

- LibreTexts Chemistry. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement.

- Loffet, A. (1992). Allyl side chain protection in peptide synthesis.

- BLDpharm. (n.d.). The Role of Allyl Phenyl Ether in Modern Pharmaceutical Synthesis.

- Wikipedia. (n.d.). Claisen rearrangement.

- Organic Chemistry Portal. (n.d.). Claisen Rearrangement.

- Hiersemann, M., & Nubbemeyer, U. (2007).

- Fiveable. (n.d.). Orthogonal Protection Definition.

- Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis.

- ResearchGate. (n.d.).

- Seeberger, P. H., et al. (2007). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC.

- Dong, V. M., et al. (2007). One-step RhCl3-catalyzed deprotection of acyclic N-allyl amides. Organic Letters, 9(17), 3347-3350.

- O'Malley, S. J., & Leighton, J. L. (2003). Extremely Facile and Selective Nickel-Catalyzed Allyl Ether Cleavage.

- ResearchGate. (n.d.). Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies.

- Lokhande, P. D., & Sakate, S. S. (2009). Facile and Chemoselective Cleavage of Allyl Carboxylic Ester Utilizing NaBH4 in DMSO.

- BenchChem. (2025). Unlocking the Synthetic Potential: A Technical Guide to the Applications of Allyl Methallyl Ether in Organic Synthesis.

- BenchChem. (2025).

- Takeshi, H., et al. (1972). The CO Bond Cleavage of Allyl Ethers by Rhodium Compounds. Bulletin of the Chemical Society of Japan, 45(5), 1585-1586.

- ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

- Tsukamoto, H., et al. (2007). Remarkable Solvent Effect on Pd(0)

- MDPI. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers.

- ResearchGate. (n.d.). A Facile New Procedure for the Deprotection of Allyl Ethers under Mild Conditions.

- PubMed Central. (2022).

Sources

- 1. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allyl Ethers [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. peptide.com [peptide.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. fiveable.me [fiveable.me]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 11. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]

- 14. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 15. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. One-step RhCl3-catalyzed deprotection of acyclic N-allyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Extremely Facile and Selective Nickel-Catalyzed Allyl Ether Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Disclaimer / Avertissement [epe.bac-lac.gc.ca]